An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Uscharin
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Uscharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a potent cardenolide glycoside that has garnered significant scientific interest due to its unique chemical structure and promising biological activities. Isolated from plants of the Calotropis genus, particularly from the latex of Calotropis procera and Calotropis gigantea, this compound has demonstrated a range of effects, most notably as a powerful inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of the physicochemical properties of Uscharin, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action as a HIF-1 inhibitor.
Physicochemical Properties of Uscharin
Uscharin is a complex natural product with a steroidal backbone, a butenolide ring, and a unique thiazoline-containing sugar moiety. Its detailed physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₁NO₈S | |
| Molecular Weight | 587.7 g/mol | |
| IUPAC Name | (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde | |
| CAS Number | 24211-81-2 | |
| Decomposition Point | Approximately 280 °C | |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Can be crystallized from 95% aqueous ethanol (B145695). |
Spectral Data
The structural elucidation of Uscharin has been accomplished through various spectroscopic techniques.
| Spectral Data | Key Observations | Reference(s) |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 587. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for a butenolide system at 1788 cm⁻¹, 1745 cm⁻¹, and 1630 cm⁻¹. | |
| ¹H NMR Spectroscopy | Key signals include two methyl signals at δ = 0.82 ppm and δ = 1.29 ppm. A signal at δ = 5.87 ppm is characteristic of a proton attached to a O-C=O group in the butenolide ring. | |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum of Uscharin would be expected to show 31 distinct signals corresponding to its carbon skeleton. Key resonances would include those for the carbonyl carbons of the butenolide ring and the aldehyde group, carbons of the thiazoline (B8809763) ring, and the steroidal framework. Specific chemical shift data is not readily available in the searched literature. |
Experimental Protocols
Isolation and Purification of Uscharin from Calotropis procera Latex
The following protocol is a synthesized methodology based on established literature for the isolation and purification of Uscharin.
1. Latex Collection and Initial Processing:
-
Fresh latex is collected from the leaves and stems of Calotropis procera.
-
An equal volume of ethanol is added to the collected latex to precipitate a semi-solid mass.
-
The mixture is filtered to separate the precipitate.
2. Extraction:
-
The filtrate is treated with an alcoholic lead acetate solution until no further precipitation is observed. This step helps in removing certain impurities.
-
Alternatively, the dried latex can be subjected to sequential Soxhlet extraction with petroleum ether followed by ethyl acetate. The ethyl acetate fraction will contain Uscharin.
-
For purification from the initial precipitate, the dried mass is first extracted with solvents that do not dissolve Uscharin, such as petroleum ether or pentane, to remove resins.
-
Subsequently, the residue is extracted with a solvent for Uscharin, such as chloroform.
3. Fractionation:
-
The crude extract obtained from the above steps is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography for fractionation.
-
Vacuum Liquid Chromatography (VLC): Silica (B1680970) gel 60H can be used as the stationary phase. The crude extract is adsorbed onto a small amount of silica and applied to the column. Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.
-
Sephadex LH-20 Column Chromatography: For further purification, the active fractions from VLC can be dissolved in a minimal volume of chloroform and applied to a Sephadex LH-20 column, eluting with chloroform.
-
4. Purification:
-
Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of Uscharin (monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with a mobile phase such as ethyl acetate:methanol (97:3). The band corresponding to Uscharin is scraped off and the compound is eluted with ethyl acetate.
-
Fractional Crystallization: The final purification step involves fractional crystallization. The purified Uscharin is dissolved in a suitable solvent like chloroform or ethyl acetate, and then a less polar solvent like ethanol is added. The mixture is slowly evaporated under reduced pressure to induce crystallization, yielding pure Uscharin.
